molecular formula C12H11NO3 B14899770 N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide

N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide

Cat. No.: B14899770
M. Wt: 217.22 g/mol
InChI Key: RJANIOHHYQPDMT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-hydroxy-4-methylphenyl substituent

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the phenyl substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic and nucleophilic reagents can be employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Substituted furan and phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications .

Medicine: The compound has shown promise in medicinal chemistry as a potential antiviral and antibacterial agent. Its derivatives have been investigated for their efficacy against various pathogens .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and phenyl substituent play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide

InChI

InChI=1S/C12H11NO3/c1-8-2-3-10(11(14)6-8)13-12(15)9-4-5-16-7-9/h2-7,14H,1H3,(H,13,15)

InChI Key

RJANIOHHYQPDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)O

Origin of Product

United States

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